molecular formula C9H9IO3 B1226928 3-(4-Hydroxy-3-iodophenyl)propionic acid CAS No. 53937-19-2

3-(4-Hydroxy-3-iodophenyl)propionic acid

Cat. No. B1226928
CAS RN: 53937-19-2
M. Wt: 292.07 g/mol
InChI Key: MQLSRUIUANNBSI-UHFFFAOYSA-N
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Description

“3-(4-Hydroxy-3-iodophenyl)propionic acid” is a compound that belongs to the phenylpropanoid family . It contains a propionic acid moiety attached to the phenyl ring . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “3-(4-Hydroxyphenyl)propionic acid” involves the reaction of para-coumaric acid with palladium diacetate and 4,4,5,5-tetramethyl-[1,3,2]-dioxaboralane in ethyl acetate .


Molecular Structure Analysis

The molecular formula of “3-(4-Hydroxy-3-iodophenyl)propionic acid” is C9H9IO3 . The average mass is 276.071 Da and the monoisotopic mass is 275.964722 Da .

Scientific Research Applications

Bionanocomposite Development

3-(4-Hydroxyphenyl)propionic acid (a structurally related compound to 3-(4-Hydroxy-3-iodophenyl)propionic acid) has been utilized as an organic modifier in layered double hydroxides (LDHs) for the creation of PBS bionanocomposites. These materials are potentially fully biodegradable, demonstrating high thermal stability and significant mechanical reinforcement. They also exhibit decreased gas and solvent permeability, potentially enhanced antibacterial and antioxidant properties, and are suitable for a wide range of applications, including green materials (Totaro et al., 2017).

Metabolic Pathways in Bacteria

Escherichia coli can utilize various aromatic acids like 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids (structurally similar to 3-(4-Hydroxy-3-iodophenyl)propionic acid) for growth. These compounds are metabolized into products like succinate, pyruvate, and acetaldehyde, showcasing potential bioconversion applications (Burlingame & Chapman, 1983).

Chemical Synthesis and Reactions

The compound has been used in a novel reaction combination involving intramolecular aromatic oxidation/Diels-Alder reaction. This synthesis approach offers insights into the versatility of 3-(2-hydroxyphenyl)-propionic acids in organic synthesis (Drutu et al., 2002).

Electrochemical Applications

In electrochemical studies, 3-(4-hydroxyphenyl)propionic acid derivatives have been explored for detecting aliphatic amines. This suggests potential applications in analytical chemistry and sensor development (Smith & Ghani, 1990).

Supramolecular Dendrimers

Methyl esters of 3-(4-hydroxyphenyl)propionic acid and related compounds were used to synthesize supramolecular dendrimers. These dendrimers exhibit the ability to self-assemble into various structures, indicating potential in nanotechnology and materials science (Percec et al., 2006).

Biodegradable Chemical Production

The biological production of 3-hydroxy-propionic acid (similar to 3-(4-Hydroxy-3-iodophenyl)propionic acid) using microbial strains highlights its use in sustainable manufacturing processes for petrochemical-based polymer materials, surgical biocomposites, and drug release materials (Tingirikari et al., 2016).

Pharmaceutical Applications

3-Phenylpropionic acid and 3-(4-hydroxyphenyl) propionic acid, structurally related to 3-(4-Hydroxy-3-iodophenyl)propionic acid, are synthesized biologically in E. coli and exhibit potential for use in the food, pharmaceutical, and chemical industries. This represents an environmentally friendly alternative to chemical synthesis (Sun et al., 2016).

properties

IUPAC Name

3-(4-hydroxy-3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLSRUIUANNBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202225
Record name 3-(4-Hydroxy-3-iodophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3-iodophenyl)propionic acid

CAS RN

53937-19-2
Record name 3-(4-Hydroxy-3-iodophenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053937192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-3-iodophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Nishinaga, T Matsuura - The Journal of Organic Chemistry, 1964 - ACS Publications
To contribute to the understanding of the mechanism by which thyroxine is formed in good yield from 4-hydroxy-3, 5-diiodophenylpyruvic acid (I) and 3, 5-diiodotyrosine in the presence …
Number of citations: 16 pubs.acs.org
S Ghirmai, E Mume, C Henssen… - European Journal of …, 2004 - Wiley Online Library
Derivatives of 9‐aminoacridine, namely N‐[ψ‐(acridin‐9‐ylamino)alkyl]‐3‐(trimethylstannyl)benzamides (1), where the alkyl group is propyl (1a) and octyl (1b), and 2‐(acridin‐9‐…
G Vaidyanathan, DJ Affleck… - Bioconjugate chemistry, 1997 - ACS Publications
A conjugation method has been developed for the radioiodination of proteins which should be adaptable to kit formulation. m-Hydroxybenzoic acid was converted to 3-hydroxy-4-[ 131 I]…
Number of citations: 17 pubs.acs.org
SB Moore, J van der Hoek, A de Capua… - Journal of medicinal …, 2005 - ACS Publications
Inhibition of growth hormone (GH) and prolactin (PRL) release from the anterior pituitary gland is mediated through somatostatin receptor subtypes sst2 and sst5. It has been found that …
Number of citations: 18 pubs.acs.org
B Law - 1983 - search.proquest.com
This thesis describes the synthesis of cannabinoid derivatives leading to the eventual production of the radiotracer~ 8-THC-ll-oic acid-[125I] iodohistamide. This compound has been …
Number of citations: 1 search.proquest.com

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